1-(3,4-Dihydroxyphenyl)hex-1-en-3-one

Description

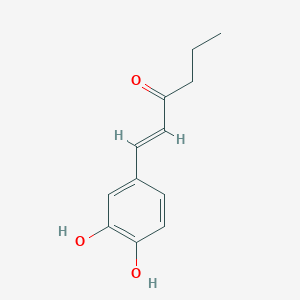

1-(3,4-Dihydroxyphenyl)hex-1-en-3-one is a phenolic compound characterized by a six-carbon enone chain (C6) conjugated with a 3,4-dihydroxyphenyl group. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol (exact mass: 206.0943). Key identifiers include CAS numbers 121501-47-1 (E-isomer) and 136944-25-7, along with database IDs such as CHEMBL4862006 and DTXSID50871500 .

Properties

CAS No. |

121501-47-1 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one |

InChI |

InChI=1S/C12H14O3/c1-2-3-10(13)6-4-9-5-7-11(14)12(15)8-9/h4-8,14-15H,2-3H2,1H3/b6-4+ |

InChI Key |

VLSRREFUCSCODC-GQCTYLIASA-N |

SMILES |

CCCC(=O)C=CC1=CC(=C(C=C1)O)O |

Isomeric SMILES |

CCCC(=O)/C=C/C1=CC(=C(C=C1)O)O |

Canonical SMILES |

CCCC(=O)C=CC1=CC(=C(C=C1)O)O |

Synonyms |

1-Hexen-3-one, 1-(3,4-dihydroxyphenyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable aliphatic ketone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The enone group can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the enone group can act as an electrophile in Michael addition reactions. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,4-Dihydroxyphenyl)hex-1-en-3-one with analogous phenolic ketones, focusing on structural variations, physicochemical properties, and reported bioactivities.

Chain Length and Saturation

a. 1-(3,4-Dihydroxyphenyl)hexan-1-one

- Molecular Formula : C₁₂H₁₆O₃.

- Key Differences : Absence of the α,β-unsaturated system reduces conjugation and electron delocalization.

- Properties: Crystallographic studies reveal hydrogen-bonded infinite layers in its solid state, suggesting higher stability compared to the enone derivative .

b. 1-(3,4-Dihydroxyphenyl)-5-hydroxy-3-decanone

- Structure : A longer 10-carbon chain with an additional hydroxyl group at position 3.

- Molecular Formula : C₁₆H₂₄O₄.

- The 5-hydroxy group introduces additional hydrogen-bonding sites .

Substituent Variations

a. Butein (1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-2-propen-1-one)

- Structure: A chalcone with two aromatic rings connected by a propenone bridge.

- Molecular Formula : C₁₅H₁₂O₅.

- Key Differences: Extended π-conjugation across the propenone bridge enhances UV absorption and radical scavenging capacity.

b. 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)-heptan-3-one

- Structure: A heptanone chain with a 4-hydroxyphenyl substituent at position 5.

- Molecular Formula : C₁₉H₂₂O₅.

- Key Differences : The additional aromatic group may enhance binding to hydrophobic enzyme pockets, as observed in anti-inflammatory assays using Alnus sibirica extracts .

Functional Group Modifications

a. (3R)-3-Acetoxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane

- Structure : A heptane chain with an acetoxy group at position 3.

- Molecular Formula : C₂₂H₂₈O₆.

- Such derivatives are studied for enhanced metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.